2-[(Z)-(3-Methylphenyl)diazenyl]aniline
Description
Contextual Significance of Azo Compounds in Organic Chemistry
Azo compounds are a significant class of organic molecules characterized by the presence of a diazenyl functional group (–N=N–), which connects two hydrocarbyl groups, typically aryl rings. nih.gov This central azo bridge creates an extended conjugated system of π-electrons across the molecule. echemcom.com The structure of these compounds is fundamental to their most prominent property: their vibrant color. echemcom.com This coloration arises from the molecule's ability to absorb light in the visible spectrum. echemcom.com
Constituting more than half of all commercial dyes, azo compounds are indispensable in various industries, including textiles, leather, and printing. nih.govresearchgate.net The synthesis of aromatic azo compounds is most commonly achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling agent like an aniline (B41778) or a phenol. nih.govnih.gov This reaction is typically conducted at low temperatures, as the diazonium salts are often unstable. nih.gov
Beyond their use as colorants, azo compounds are valuable in other chemical applications. Some, like azobisisobutyronitrile (AIBN), are used as free-radical initiators in polymer synthesis. nih.gov The versatility in their synthesis allows for the creation of a vast array of derivatives with tailored properties, making them a cornerstone in the field of synthetic organic chemistry. nih.gov
Overview of 2-[(Z)-(3-Methylphenyl)diazenyl]aniline within the Azo Compound Class
This compound is a specific member of the aromatic azo compound family. Its structure features a central diazenyl (azo) group linking a phenylenediamine ring (specifically, an aniline substituted at the 2-position) to a cresol-derived ring (a 3-methylphenyl group). The "(Z)-" designation in its IUPAC name specifies the stereochemistry at the nitrogen-nitrogen double bond, indicating that the substituent groups are on the same side of the azo bridge.
This compound is a subtype of aryldiazenyl aniline derivatives. The general synthesis route for such a compound would theoretically involve the diazotization of 3-methylaniline (m-toluidine) to produce a (3-methylphenyl)diazonium salt. This intermediate would then be coupled with aniline under controlled conditions to yield the final product. While this represents a standard synthetic pathway for related azo compounds, specific documented synthesis and detailed research findings for this compound are not extensively available in publicly accessible scientific literature.
Foundational Research Areas for Aromatic Diazenyl Systems
Research into aromatic diazenyl systems is diverse and spans multiple scientific disciplines. A primary area of investigation is their application as dyes and pigments, focusing on optimizing properties like color fastness, intensity, and stability for use in materials such as polyester (B1180765) fabrics. echemcom.com
A significant field of study is the phenomenon of azo-hydrazone tautomerism, where an equilibrium exists between the azo form and the hydrazone form of the molecule. This tautomerism can be influenced by factors like solvent, pH, and temperature, and it has a considerable impact on the compound's color, stability, and biological activity. researchgate.net Spectroscopic techniques like FT-IR, UV-Vis, and NMR are crucial tools for investigating this structural duality. echemcom.comnih.gov
Furthermore, the photoswitching capability of some azo compounds, where the molecule can be reversibly isomerized between its cis (Z) and trans (E) forms using light, has opened up applications in molecular machines, optical data storage, and photopharmacology. nih.gov The rich chemistry of these systems also extends to their use as ligands for forming metal complexes and as precursors in the synthesis of more complex heterocyclic compounds. nih.govmanchester.ac.uk
Data and Properties
Below are tables detailing the calculated properties of this compound and a summary of typical spectroscopic data observed for closely related aryldiazenyl aniline derivatives.
Calculated Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃ |
| Molecular Weight | 211.27 g/mol |
| IUPAC Name | 2-[(1Z)-(3-methylphenyl)diazen-1-yl]aniline |
| Canonical SMILES | CC1=CC(=CC=C1)N=NC2=CC=CC=C2N |
This data is computationally derived.
General Spectroscopic Data for Related Aryldiazenyl Aniline Derivatives
| Spectroscopic Technique | Characteristic Features | Reference |
| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3100-3000), N=N stretching (~1500-1400), N-H stretching (for amino group, ~3500-3300) | echemcom.com |
| ¹H NMR (ppm) | Aromatic protons (δ ~6.5-8.0), Amino protons (variable shift), Methyl protons (δ ~2.0-2.5) | nih.gov |
| ¹³C NMR (ppm) | Aromatic carbons (δ ~110-160) | echemcom.com |
| UV-Vis (nm) | π → π* transitions (typically in the UV region), n → π* transitions (often in the visible region, responsible for color) | researchgate.net |
Note: The spectral data provided are general ranges for this class of compounds and not specific measured values for this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
805316-09-0 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H13N3/c1-10-5-4-6-11(9-10)15-16-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 |
InChI Key |
PKQOWHKULDJRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanistic Pathways
Classical Approaches to Aryldiazenyl Aniline (B41778) Synthesis
The traditional and most widely employed method for synthesizing aryldiazenyl anilines involves a two-step process: the diazotization of a primary aromatic amine followed by an electrophilic azo coupling reaction with an electron-rich aniline. chemistrystudent.comnih.gov
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. unacademy.comscienceinfo.com This reaction was first reported by the German industrial chemist Peter Griess in 1858. scienceinfo.combyjus.com For the synthesis of 2-[(Z)-(3-Methylphenyl)diazenyl]aniline, the starting primary aromatic amine is 3-methylaniline (m-toluidine).
The reaction is typically carried out in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid, with the addition of sodium nitrite (B80452). scienceinfo.comvedantu.com The low temperature, usually between 0-5°C, is crucial because diazonium salts are unstable and can decompose at higher temperatures. chemistrystudent.comscienceinfo.com The nitrous acid required for the reaction is generated in situ from the reaction of sodium nitrite with the strong acid. scienceinfo.comvedantu.com
Interactive Data Table: Reactants for Diazotization of m-Toluidine
| Reactant | Role |
| 3-Methylaniline (m-toluidine) | Primary aromatic amine |
| Sodium Nitrite (NaNO₂) | Source of nitrous acid |
| Hydrochloric Acid (HCl) | Strong mineral acid |
| Water (H₂O) | Solvent |
Following the formation of the 3-methylbenzenediazonium ion, it acts as an electrophile in the subsequent azo coupling reaction. organic-chemistry.org This electrophile then reacts with an electron-rich aromatic compound, in this case, aniline. organic-chemistry.orglibretexts.org This reaction is an example of electrophilic aromatic substitution. nih.gov
The amino group (–NH₂) in aniline is a strongly activating group, which increases the electron density of the aromatic ring, making it susceptible to electrophilic attack. The coupling reaction typically occurs at the para position of the activated ring due to less steric hindrance. However, if the para position is blocked, the substitution will occur at the ortho position. organic-chemistry.org For the synthesis of this compound, the coupling occurs at the ortho position of the aniline molecule. The pH of the reaction medium is important and should be mildly acidic to neutral for the reaction to proceed efficiently. organic-chemistry.org
The general scheme for the coupling reaction is:
Interactive Data Table: Reactants for Azo Coupling
| Reactant | Role |
| 3-Methylbenzenediazonium ion | Electrophile |
| Aniline | Electron-rich coupling agent |
The mechanism of diazotization involves several key steps: byjus.comvedantu.com
Formation of Nitrous Acid: The strong mineral acid protonates sodium nitrite to generate nitrous acid (HONO). vedantu.com
Formation of the Nitrosonium Ion: Further protonation of nitrous acid by the excess strong acid leads to the loss of a water molecule, forming the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile. byjus.comvedantu.com
Attack by the Amine: The lone pair of electrons on the nitrogen atom of the primary aromatic amine (3-methylaniline) attacks the nitrosonium ion. vedantu.comyoutube.com
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule occur, ultimately leading to the formation of the aryldiazonium ion. byjus.comvedantu.comyoutube.com
The mechanism of the azo coupling reaction is a classic example of electrophilic aromatic substitution: nih.govslideshare.net
Electrophilic Attack: The aryldiazonium ion (3-methylbenzenediazonium ion) acts as the electrophile and attacks the electron-rich π system of the aniline molecule. slideshare.netyoutube.com The attack occurs at the ortho position due to the directing effect of the amino group.
Formation of the Sigma Complex (Arenium Ion): The attack disrupts the aromaticity of the aniline ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A base (which can be water or another molecule of the amine) removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the ring and results in the final azo compound, this compound. youtube.com
Advanced and Modern Synthetic Strategies
While the classical diazotization-coupling sequence remains prevalent, modern synthetic chemistry has explored more direct and efficient routes to azo compounds.
A promising and greener alternative to the classical method is the direct oxidative coupling of aromatic amines. nih.govmdpi.com This strategy avoids the need for the preparation and handling of often unstable diazonium salts. nih.gov In this approach, two molecules of an aromatic amine are directly coupled in the presence of an oxidizing agent and often a catalyst to form the azo linkage.
For the synthesis of an unsymmetrical azo compound like this compound, a cross-coupling reaction between 3-methylaniline and aniline would be required. This can be challenging as it can lead to a mixture of three products: two symmetrical azo compounds (from the self-coupling of each amine) and the desired unsymmetrical product. researchgate.net
Various catalytic systems have been developed for the direct oxidative coupling of anilines, often employing transition metal catalysts. rsc.org For instance, a flower-like CuCo₂O₄ material has been shown to be an effective catalyst for the direct oxidative azo coupling of anilines under aerobic conditions. nih.govacs.org The proposed mechanism involves the absorption and decomposition of aerial oxygen on the copper site of the catalyst, while the aniline molecule interacts with the cobalt site to form an aniline radical cation. nih.gov This radical cation then reacts with another aniline molecule to eventually form the azo compound. nih.gov While this method is highly efficient for the synthesis of symmetrical azo compounds, achieving high selectivity for unsymmetrical products remains a significant synthetic challenge. researchgate.net
Interactive Data Table: Components for Direct Oxidative Coupling
| Component | Role | Example |
| Aromatic Amines | Starting materials | 3-Methylaniline, Aniline |
| Catalyst | Facilitates the reaction | CuCo₂O₄, Transition metal complexes rsc.orgnih.gov |
| Oxidant | Promotes the coupling | Air (O₂) nih.govmdpi.com |
| Solvent | Reaction medium | Acetonitrile nih.gov |
Reductive Coupling of Aromatic Nitro Compounds
The reductive coupling of aromatic nitro compounds is a significant one-step method for synthesizing aromatic azo compounds, offering an economical and environmentally friendlier alternative to traditional multi-step syntheses. chemmethod.com This approach typically involves the reduction of two different nitroaromatic precursors. For the synthesis of this compound, the precursors would be 1-nitro-2-aminobenzene (or a protected version) and 3-nitrotoluene.
The reaction mechanism generally proceeds through the partial reduction of the nitro compounds to nitroso and hydroxylamine (B1172632) intermediates. Under basic conditions, these intermediates can condense to form an azoxy compound, which is then further reduced to the target azo compound. chemmethod.com Controlling the reaction conditions is crucial to prevent over-reduction to hydrazo or amine products.
Several catalytic systems have been developed to facilitate this transformation with high selectivity for the unsymmetrical product. For instance, nano-particle-based catalysts, such as those involving palladium, have shown high activity for the synthesis of both symmetric and a range of asymmetric aromatic azo compounds from nitroaromatics under mild conditions. researchgate.net The challenge in cross-coupling is managing the statistical mixture of products (two homo-coupled and one cross-coupled). Strategies to overcome this include using one reactant in excess or exploiting differences in the electronic properties of the nitro compounds.
Table 1: Illustrative Catalytic Systems for Reductive Coupling of Nitroarenes
| Catalyst System | Reducing Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nano-Palladium | H₂ | Mild temperature and pressure | Symmetric & Asymmetric Azo | researchgate.net |
| Au@OC¹ᴿ (Gold Nanoparticles in Organic Cage) | 2-propanol | Room temperature, UV irradiation | Symmetric Azo | chemmethod.com |
This table presents general systems for azo compound synthesis via reductive coupling; specific application to this compound would require optimization.
Electrochemical Synthesis Methods for Azo Compounds
Electrochemical methods offer a green and highly controllable route for the synthesis of azo compounds. By tuning the applied potential, the selective reduction of nitroarenes to either azoxy, azo, or amino products can be achieved. chemmethod.com For an unsymmetrical compound like this compound, a potential strategy involves the electrochemical cross-coupling of 1-nitro-2-aminobenzene and 3-nitrotoluene.
One proposed mechanism involves a convergent paired electrochemical process where both anodic and cathodic reactions contribute to the synthesis. chemmethod.com The reaction can be performed in an undivided cell using simple carbon electrodes. A unique mechanism for electrosynthesis involves the reduction of a nitroarene at the cathode to a hydroxylamine intermediate, which can then react with a nitroso intermediate (formed from another nitroarene molecule) to yield the azoxy compound, followed by further reduction to the azo derivative. chemmethod.com The use of catalysts like SmI₂ in base-free electrochemical systems has also been reported for the cross-coupling of aromatic nitro compounds to yield asymmetric azo compounds with high selectivity. chemmethod.com
Photocatalytic Approaches in Azo Compound Synthesis
Photocatalysis represents a sustainable and modern approach to chemical synthesis, utilizing light energy to drive reactions. The synthesis of azo compounds can be achieved through the photocatalytic reductive coupling of nitroaromatics or the oxidative coupling of anilines. chemmethod.com
In a reductive pathway analogous to the synthesis of this compound, a heterogeneous photocatalyst, such as gold nanoparticles immobilized on a support, can be used. chemmethod.com Under UV irradiation and in the presence of a hydrogen donor like 2-propanol, the photocatalyst facilitates the selective reduction of nitro groups and their subsequent coupling. chemmethod.com
Alternatively, a photocatalytic oxidative coupling of the corresponding anilines (o-phenylenediamine and m-toluidine) could be envisioned. This process often involves an amine radical coupling mechanism that proceeds through a hydrazoaromatic intermediate, which is then oxidized to the final azo compound. chemmethod.com Oxygen from the air can be utilized for the regeneration of the photocatalyst, making the process highly efficient. chemmethod.com
Nitrogen-Halogen Exchange Reactions for Azo Formation
Modern cross-coupling strategies provide a powerful and versatile route to unsymmetrical azoarenes. These methods often offer better control over selectivity compared to classical condensation or coupling reactions. For the synthesis of this compound, a nitrogen-halogen exchange reaction, such as a Buchwald-Hartwig or Ullmann-type C-N coupling, can be employed.
One such strategy involves the palladium-catalyzed cross-coupling of an aryl halide with an arylhydrazine. nih.gov For the target molecule, this could involve reacting 2-bromoaniline (B46623) with 3-methylphenylhydrazine or 3-bromotoluene (B146084) with phenylhydrazine-2-amine. A key challenge is controlling the regioselectivity of the amination on the hydrazine (B178648) and preventing denitrogenation side reactions. nih.gov The use of specific ligands like BINAP has been shown to be crucial for achieving high yields. nih.gov
Another innovative approach is the palladium-catalyzed C(sp²)-N(sp²) cross-coupling of silyl-masked diazenyl anions with (hetero)aryl halides. researchgate.net This method avoids the direct use of unstable hydrazine or diazonium intermediates. Furthermore, transition-metal-free arylation of diazonium salts with diarylzinc reagents or user-friendly solid arylzinc pivalates has been developed, offering a straightforward synthesis of non-symmetric azoarenes. rsc.org A copper-catalyzed tandem Chan–Lam coupling/deprotection/oxidation reaction using phthalic hydrazide as a source of the N₂ unit also provides an efficient route to unsymmetrical azobenzenes. rsc.org
Derivatization and Functionalization Strategies
Strategies for Introducing Specific Substituents to Modify Properties
The functional groups on this compound, namely the primary amino group (-NH₂) and the methyl group (-CH₃), along with the aromatic rings, are key sites for derivatization to modify its physicochemical properties (e.g., color, solubility, photo-switching behavior).
Modification of the Amino Group: The primary amino group is a versatile handle for functionalization. It can be acylated, alkylated, or used as a nucleophile in various reactions. For instance, reacting the amino group with acyl chlorides or anhydrides can introduce amide functionalities, which can alter the electronic properties and solubility of the molecule. The amino group can also be converted into other functional groups, such as a hydroxyl group via diazotization followed by hydrolysis, or a halogen via a Sandmeyer-type reaction, although this would alter the core structure.
Modification of the Aromatic Rings: The benzene (B151609) rings can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing groups. The ring bearing the amino group is highly activated, and electrophilic substitution (e.g., halogenation, nitration, sulfonation) will preferentially occur at the positions ortho and para to the amino group. The ring with the methyl group is less activated, with substitution directed to the ortho and para positions relative to the methyl group. C-H functionalization techniques offer modern, efficient ways to introduce new groups onto the aromatic backbone. nih.gov
Post-Polymerization Modification Analogy: Concepts from polymer chemistry, where functional monomers are created from molecules like amino acids and then polymerized, can be conceptually applied. nih.gov The amino group of this compound could be used to attach it to a larger molecular scaffold or a polymer backbone, imparting the photochromic properties of the azo unit to the new material. researchgate.netmdpi.com
Synthesis of Azo-Schiff Base Derivatives
Azo-Schiff bases are a prominent class of derivatives known for their applications as dyes, ligands for metal complexes, and biologically active agents. mdpi.com They are synthesized by the condensation reaction between an amino-substituted azo compound and a carbonyl compound (an aldehyde or ketone). chemmethod.com
For this compound, the primary amino group can readily react with various aldehydes to form the corresponding azo-Schiff base (imine) derivatives. The general reaction involves refluxing equimolar amounts of the azo-amine and the aldehyde in a solvent like ethanol, often with a catalytic amount of acid. mdpi.comlearning-gate.com Greener methods, such as performing the reaction in an aqueous slurry or via grinding at room temperature, have also been reported to produce azo-Schiff bases in high yields. researchgate.net
Reaction Scheme for Azo-Schiff Base Formation: this compound + R-CHO → 2-[(Z)-(3-Methylphenyl)diazenyl]-N-(R-methylidene)aniline + H₂O
The choice of aldehyde (R-CHO) allows for the introduction of a wide variety of functional groups (R), thereby tuning the properties of the resulting Schiff base. For example, using salicylaldehyde (B1680747) would introduce a hydroxyl group ortho to the imine bond, creating a potential chelation site for metal ions.
Table 2: Examples of Aldehydes for Azo-Schiff Base Synthesis
| Aldehyde | Resulting Substituent (R) on Imine | Potential Properties of Derivative | Reference (Analogous Syntheses) |
|---|---|---|---|
| Benzaldehyde | Phenyl | Basic Schiff base structure | nih.gov |
| Salicylaldehyde | 2-Hydroxyphenyl | Metal chelation, potential for colorimetric sensing | mdpi.com |
| 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)phenyl | Enhanced electronic effects, potential for nonlinear optics | mdpi.com |
This table provides examples of aldehydes used in the synthesis of various azo-Schiff bases. The reaction with this compound would yield novel derivatives with corresponding functionalities.
Formation of Coordination Complexes with Transition Metals
The synthesis of transition metal complexes with aryl azo ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal, ligand, solvent, and reaction conditions such as temperature and pH can significantly influence the stoichiometry and geometry of the resulting complex.
General Synthetic Approach:
A common method for the synthesis of these complexes is the direct reaction of a metal halide (e.g., chloride, acetate) or nitrate (B79036) salt with the aryl azo ligand in a solvent like ethanol, methanol, or a mixture of solvents. tandfonline.comnih.gov The reaction mixture is often heated under reflux to facilitate the complexation process. tandfonline.com The resulting metal complex may precipitate from the solution upon cooling or after the addition of a non-polar solvent.
For instance, the synthesis of Ni(II) complexes with azo-azomethine ligands has been achieved by reacting a nickel salt like Ni(OAc)₂·4H₂O with the ligand in ethanol. chemrevlett.com Similarly, Cu(II) complexes of azo-Schiff bases have been prepared by reacting CuCl₂ with the ligand. researchgate.net
Influence of Reaction Conditions:
The stoichiometry of the final complex, often in a 1:1 or 1:2 metal-to-ligand ratio, is a key aspect of the synthesis. For example, studies on cobalt(II) and nickel(II) complexes with mixed ligands of an azo dye and metformin (B114582) have shown the formation of 1:1:1 (metal:azo ligand:metformin) complexes. tandfonline.com The pH of the reaction medium can also play a critical role. For example, the reaction of an azo dye with Cd(II) and Hg(II) ions at different pH values resulted in the formation of complexes with different stoichiometries. researchgate.net
Coordination Modes and Resulting Geometries:
Aryl azo compounds can act as bidentate or tridentate ligands. In the case of ligands analogous to this compound, which contains an amino group ortho to the azo linkage, the ligand is expected to behave as a bidentate chelating agent, coordinating to the metal ion through one of the azo nitrogen atoms and the nitrogen atom of the amino group. This chelation results in the formation of a stable five- or six-membered ring.
The coordination of these ligands to transition metals can lead to various geometries, including octahedral, square planar, and tetrahedral.
Octahedral Geometry: This is a common geometry for many transition metal complexes. For example, Ni(II) complexes with certain azo-azomethine ligands have been reported to exhibit a distorted octahedral geometry. chemrevlett.comchemrevlett.com Similarly, Co(II) and Ni(II) complexes with 2,4-dinitrophenylhydrazine (B122626) have been found to have an octahedral structure. researchgate.net
Square Planar Geometry: This geometry is often observed for d⁸ metal ions like Ni(II) and Pd(II). For instance, a diamagnetic Ni(II) complex with an azo-imine ligand was found to have a square planar geometry. chemrevlett.com
Tetrahedral Geometry: This geometry is less common but has been observed in some cases. For example, certain Cu(II) complexes with azo-Schiff base ligands have been reported to adopt a distorted tetrahedral geometry. dntb.gov.ua
The specific geometry is influenced by factors such as the nature of the metal ion, the ligand field strength, and steric hindrance from the ligands.
Research Findings on Analogous Systems:
The following table summarizes the formation of coordination complexes with various transition metals and aryl azo ligands that are structurally related to this compound.
| Transition Metal | Ligand Type | Resulting Complex Stoichiometry (Metal:Ligand) | Observed Geometry | Reference |
| Nickel(II) | 2-(arylazo)pyridine | 1:2 | Octahedral | acs.orgacs.org |
| Nickel(II) | Azo-azomethine | 1:2 | Distorted Octahedral / Square Planar | chemrevlett.comchemrevlett.com |
| Copper(II) | Azo-Schiff base | 1:2 | Distorted Tetrahedral | dntb.gov.ua |
| Copper(II) | Azo dye from Barbituric Acid | 2:1 | Dinuclear | |
| Cobalt(II) | p-Aminoazobenzene Schiff base | 1:1 | - | tandfonline.com |
| Cobalt(II) | o,o'-diaminoarylazo-compounds | 1:1 and 2:1 | - | rsc.org |
| Zinc(II) | Azobenzene-containing ligand | 1:2 | - | cardiff.ac.uk |
| Cadmium(II) | Azo dye with 7-hydroxycoumarin | 1:1 and 1:2 | - | researchgate.net |
Advanced Spectroscopic and Crystallographic Structural Elucidation
Vibrational Spectroscopy for Characteristic Group Analysis
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) spectroscopy, serves as a powerful tool for the identification of functional groups and the analysis of intermolecular interactions within a molecular structure.
The FT-IR spectrum of 2-[(Z)-(3-Methylphenyl)diazenyl]aniline is characterized by specific absorption bands that confirm the presence of its key functional groups: the azo (-N=N-) linkage and the primary amine (-NH₂) group. The primary amine typically displays two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. For instance, aniline (B41778), a parent compound, shows peaks around 3433 cm⁻¹ and 3356 cm⁻¹. The azo group's characteristic stretching vibration is generally found in the 1400-1450 cm⁻¹ range, although its intensity can be weak in symmetrically substituted azo compounds. The spectrum would also exhibit bands corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations within the aromatic framework.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (Amine) | 3300-3500 | |
| N=N Stretch (Azo) | 1400-1450 | |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Methyl) | 2850-2960 | |
| C=C Stretch (Aromatic) | 1450-1600 |
The presence of both a hydrogen bond donor (the -NH₂ group) and acceptor sites (the azo nitrogen atoms) in This compound allows for the formation of intra- and intermolecular hydrogen bonds. These interactions can be studied by analyzing shifts in the vibrational frequencies of the involved functional groups. Intramolecular hydrogen bonding between the amine proton and a nitrogen of the azo group would likely cause a broadening and a shift to lower wavenumbers of the N-H stretching bands in the FT-IR spectrum. Computational studies on similar molecules, such as aniline-water complexes, have been used to investigate the energetics and vibrational frequency shifts associated with such hydrogen bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a detailed map of the carbon and proton framework of a molecule, allowing for the precise assignment of its structure.
The ¹H NMR spectrum of This compound would provide a wealth of structural information. The protons on the two distinct aromatic rings would appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts and coupling patterns (ortho, meta, and para couplings) would allow for the assignment of each proton. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl group protons would appear as a distinct singlet, typically in the upfield region around 2.3-2.5 ppm.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | Multiplets |
| Amine (NH₂) Protons | Variable | Broad Singlet |
| Methyl (CH₃) Protons | 2.3 - 2.5 | Singlet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in This compound would give rise to a distinct signal. The aromatic carbons would resonate in the downfield region of approximately 110-150 ppm. The carbon attached to the amine group and the carbons of the azo linkage would have characteristic chemical shifts within this range. The methyl carbon would appear at a much higher field, typically between 20-25 ppm.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic C-N (Amine) | ~140-150 |
| Aromatic C-N (Azo) | ~150-155 |
| Other Aromatic Carbons | ~110-140 |
| Methyl Carbon | ~20-25 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of This compound , a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the two aromatic rings, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signal for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule, such as the link between the aromatic rings and the azo group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the context of the (Z)-isomer, NOESY could potentially show through-space correlations between protons on the different aromatic rings that are close to each other due to the geometry around the azo bond, thus confirming the stereochemistry.
Investigation of Azo-Hydrazone Tautomerism in Solution via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for investigating the potential azo-hydrazone tautomerism in amino-substituted azobenzenes like this compound. bohrium.comresearchgate.net This equilibrium involves the migration of a proton from the amino group to one of the azo nitrogen atoms, resulting in two distinct tautomeric forms: the azo form and the hydrazone form.
In solution, the rate of interconversion between these tautomers influences the appearance of the NMR spectrum. bohrium.com Should the exchange be slow on the NMR timescale, distinct sets of signals for each tautomer would be observable. Conversely, a rapid equilibrium would result in a time-averaged spectrum. For many aminoazobenzene derivatives, the equilibrium heavily favors the azo form. However, the presence of substituents and the nature of the solvent can significantly impact this balance.
In the ¹H NMR spectrum of the related compound 4-aminoazobenzene (B166484), the aromatic protons appear in distinct regions, and the amino protons present a characteristic signal. chemicalbook.com For this compound, one would expect to observe signals for the methyl group protons, as well as a complex pattern of aromatic protons from the two inequivalent phenyl rings. The key to identifying the tautomeric form would be the chemical shift and coupling constants of the N-H protons and the adjacent C-H protons. In the solid state, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can be employed to study the tautomeric equilibrium. bohrium.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Isomeric Forms
UV-Vis spectroscopy provides critical insights into the electronic structure and the different isomeric forms of azobenzene (B91143) derivatives. The absorption of UV and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, resulting in characteristic absorption bands.
Analysis of Absorption Maxima and Electronic Transitions (n→π, π→π)**
The electronic spectrum of azobenzene and its derivatives is typically characterized by two main absorption bands. mdpi.comyoutube.comyoutube.com A high-intensity band, usually found in the ultraviolet region, is attributed to the π→π* transition. A lower-intensity band, often appearing in the visible region, corresponds to the n→π* transition, which involves the promotion of a non-bonding electron from a nitrogen atom to an antibonding π* orbital. youtube.com
For derivatives like this compound, the position and intensity of these bands are influenced by the substituents on the phenyl rings. The presence of an electron-donating amino group in the ortho position and a methyl group in the meta position on the other ring can cause a bathochromic (red) shift of the π→π* band, moving it to longer wavelengths. mdpi.com The Z-isomer, being less stable than the E-isomer, will exhibit a different absorption spectrum. Typically, the π→π* band of the Z-isomer is blue-shifted and less intense compared to the E-isomer, while the n→π* band is more prominent. nih.gov
Table 1: Typical UV-Vis Absorption Maxima for Azobenzene Derivatives
| Compound Class | Transition | Typical Wavelength Range (nm) |
|---|---|---|
| Azobenzene-type | π→π* (E-isomer) | ~320 |
| n→π* (E-isomer) | ~440 | |
| Aminoazobenzene-type | π→π* (E-isomer) | 380-420 |
| n→π* (E-isomer) | ~450 |
This table presents generalized data for classes of azobenzene compounds to illustrate the expected spectral regions.
Solvatochromic Effects and their Correlation with Electronic Structure
Solvatochromism describes the change in the position, and sometimes intensity, of a compound's absorption bands with a change in solvent polarity. nih.govnih.gov This phenomenon provides valuable information about the electronic structure of the solute and its interactions with the solvent. nih.gov For polar molecules like aminoazobenzenes, the solvent can stabilize the ground state and the excited state to different extents.
In non-polar solvents, the absorption spectrum provides a baseline for the electronic transitions. As the solvent polarity increases, a shift in the absorption maxima is typically observed. A bathochromic shift (to longer wavelengths) suggests that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. Conversely, a hypsochromic (blue) shift indicates that the ground state is more stabilized. The study of solvatochromic effects on this compound would involve recording its UV-Vis spectra in a range of solvents with varying polarities and analyzing the correlation between the absorption maxima and solvent polarity scales.
Spectroscopic Monitoring of Photoisomerization Kinetics
Azobenzene derivatives are well-known for their ability to undergo reversible photoisomerization between the more stable E (trans) and the metastable Z (cis) forms upon irradiation with light of specific wavelengths. mdpi.comnih.gov This process can be monitored in real-time using UV-Vis spectroscopy.
Irradiation of a solution of the E-isomer with UV light typically leads to the formation of the Z-isomer, which can be observed by the decrease in the intensity of the E-isomer's π→π* absorption band and the concurrent increase in the characteristic bands of the Z-isomer. mdpi.com The reverse isomerization from Z to E can be induced by irradiation with visible light or can occur thermally. The kinetics of these isomerization processes can be determined by measuring the change in absorbance at a specific wavelength over time. The rate of isomerization is influenced by factors such as the solvent, temperature, and the nature of the substituents on the azobenzene core. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound, the molecular weight can be precisely determined from the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) in the mass spectrum.
The fragmentation of azobenzene derivatives under mass spectrometric conditions often involves cleavage of the bonds adjacent to the azo group. For a related compound, 4-aminoazobenzene, the mass spectrum shows characteristic fragments. massbank.eu Based on this, the fragmentation of this compound is expected to produce ions corresponding to the aminophenyl and methylphenyl moieties.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Plausible Fragment Ion |
|---|---|
| 211 | [C₁₃H₁₃N₃]⁺ (Molecular Ion) |
| 120 | [C₇H₈N₂]⁺ |
| 106 | [C₇H₈N]⁺ |
| 93 | [C₆H₇N]⁺ (from aminophenyl moiety) |
| 91 | [C₇H₇]⁺ (from methylphenyl moiety) |
This table is a predictive representation of possible fragments and their mass-to-charge ratios based on the structure of the compound and known fragmentation patterns of similar molecules.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:
Confirmation of the (Z)-configuration: The geometry around the N=N double bond would be unambiguously established.
Bond lengths and angles: Precise measurements of all bond lengths and angles would reveal details about the electronic distribution within the molecule.
Intermolecular interactions: The crystal packing would show any hydrogen bonding (involving the amino group), π-π stacking interactions between the aromatic rings, and van der Waals forces that stabilize the crystal lattice.
For related heterocyclic compounds, X-ray crystallography has been instrumental in confirming structures and understanding intermolecular interactions. mdpi.com Obtaining suitable single crystals of this compound would be a crucial step in its complete solid-state characterization.
Determination of Molecular Geometry and Conformational Analysis
A detailed analysis of bond lengths, bond angles, and dihedral angles to define the molecule's three-dimensional shape and preferred conformation would be presented here based on crystallographic data.
Elucidation of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
This section would describe the specific intramolecular hydrogen bonds, such as the N-H···N interaction between the aniline's amino group and the azo group's nitrogen, and other non-covalent interactions that stabilize the molecular conformation.
Identification of Predominant Tautomeric Forms in the Crystalline State
An analysis of the crystalline structure to determine whether the azo or the hydrazone tautomer is the predominant form in the solid state would be detailed here.
Analysis of Crystal Packing and Intermolecular Forces
This subsection would provide an in-depth look at how individual molecules of this compound arrange themselves in the crystal lattice and the nature of the intermolecular forces (e.g., van der Waals forces, pi-stacking) that govern this packing.
Electronic and Photophysical Properties: Fundamental Investigations
Photoisomerization Dynamics and Mechanistic Understanding
The defining characteristic of azobenzenes, including 2-[(Z)-(3-Methylphenyl)diazenyl]aniline, is their ability to undergo a reversible transformation between two geometric isomers, the thermally stable trans (E) form and the metastable cis (Z) form, upon irradiation with light. rsc.org This process is the foundation for their application in various photoresponsive materials.
The photoisomerization process is initiated by the absorption of photons. Typically, irradiating the stable trans-isomer with ultraviolet (UV) light, corresponding to its strong π-π* absorption band, induces a transformation to the cis-isomer. researchgate.net For aminoazobenzene-type compounds, the π-π* absorption band of the trans isomer is shifted to longer wavelengths (bathochromic shift) compared to unsubstituted azobenzene (B91143), often into the visible light spectrum (400-450 nm). researchgate.net This is due to the presence of the electron-donating amino group.
The reverse process, the conversion from the cis-isomer back to the trans-isomer, can be triggered in two ways: by irradiation with visible light, which typically excites the n-π* absorption band of the cis form, or through thermal relaxation in the dark. rsc.org The half-life of the cis isomer can range from seconds to days, depending on the molecular structure and the environment. researchgate.net This cycle of light-induced forward isomerization and light- or heat-induced reverse isomerization allows for the controlled switching between the two states. longdom.org
The precise mechanism of photoisomerization has been a subject of extensive research and debate. Two primary pathways have been proposed for the relaxation from the excited state back to the ground state, leading to isomerization:
Rotation: This mechanism involves the twisting of the molecule around the central N=N double bond in the excited state. longdom.org This pathway proceeds through a twisted transition state where the N=N π-bond is temporarily broken. longdom.org
Inversion: This pathway involves an in-plane, scissor-like motion of one of the phenyl rings relative to the N=N bond, proceeding through a linear transition state where the N=N double bond remains intact. longdom.orgnih.gov
For many years, it was thought that n-π* excitation led to isomerization via an inversion mechanism, while π-π* excitation favored a rotational pathway. However, recent studies and theoretical calculations suggest the mechanism is more complex. For "push-pull" azobenzenes, which have both an electron-donating group (like the amino group in 2-aminoazobenzene) and an electron-withdrawing group, the dynamics are different from unsubstituted azobenzene. nih.govacs.org Some research suggests that for these types of molecules, the torsional (rotational) mechanism is the unique productive route for isomerization from the ππ* state. acs.org Other studies propose that the operative mechanism can change from inversion to rotation depending on factors such as solvent acidity. acs.org The presence of ortho-substituents can also sterically hinder rotation, potentially favoring the inversion pathway.
The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed. The quantum yield is highly dependent on the molecular structure, the excitation wavelength, and the solvent environment. researchgate.net For push-pull azobenzenes, it has been shown that substitution can improve the photoisomerization efficiency compared to the parent azobenzene. nih.govacs.org
Table 1: Photoisomerization Quantum Yields for Selected Azobenzene Derivatives This table presents data for related azobenzene compounds to provide context for the photophysical properties of this compound.
| Compound | Excitation Wavelength (nm) | Solvent | Quantum Yield (ΦE→Z) | Citation |
|---|---|---|---|---|
| [2PA-MOEmim]⁺ | 436 | Methanol | 0.34 ± 0.06 | researchgate.net |
| Azobenzene | - | - | 0.094 ± 0.004 | nih.gov |
| Azobenzene in ssDNA | - | - | 0.036 ± 0.002 | nih.gov |
This is an interactive table. You can sort and filter the data.
The cis-isomer of an azobenzene derivative is thermally unstable and will relax back to the more stable trans-form over time. The rate of this thermal cis-to-trans isomerization is a critical parameter, especially for applications that require a stable cis state. This rate is highly sensitive to the molecular structure and the surrounding environment. rsc.orgacs.org
For push-pull type molecules, the introduction of strong electron-donating and/or electron-withdrawing groups often accelerates the thermal back-isomerization. nih.gov The stability of the cis isomer is also significantly influenced by the solvent. Studies on tetra-(ortho)substituted 4-aminoazobenzenes have shown that while solvent dipolarity has little effect or may even inhibit isomerization, an increase in solvent acidity can lead to large accelerations in the rate of relaxation. acs.org This suggests that hydrogen-bonding interactions between the solvent and the azo group can play a crucial role in the isomerization mechanism. The half-life of the cis isomer can be tuned by modifying the substitution pattern on the phenyl rings.
Table 2: Thermal Isomerization Data for a Related Azobenzene Derivative This table shows kinetic data for a related substituted 4-aminoazobenzene (B166484) to illustrate the influence of solvent on thermal relaxation.
| Compound | Solvent | Temperature (°C) | Rate Constant k (s⁻¹) |
|---|---|---|---|
| 2,6-dimethoxy-2',6'-dimethyl-4-aminoazobenzene | Hexane | 25 | 0.00014 |
| 2,6-dimethoxy-2',6'-dimethyl-4-aminoazobenzene | Acetonitrile | 25 | 0.00015 |
| 2,6-dimethoxy-2',6'-dimethyl-4-aminoazobenzene | Methanol | 25 | 0.00199 |
| 2,6-dimethoxy-2',6'-dimethyl-4-aminoazobenzene | Water (basic) | 25 | 0.00063 |
Data derived from reference acs.org.
This is an interactive table. You can sort and filter the data.
Structure-Photophysical Property Relationships
The electronic and photophysical properties of this compound are not intrinsic but are modulated by its specific chemical structure. The nature and position of substituents on the azobenzene core are powerful tools for tuning its behavior.
The efficiency of isomerization can also be controlled through substitution. Push-pull substitution can lead to a higher quantum yield compared to the parent azobenzene compound. nih.gov This is because the substituents can alter the potential energy surfaces of the excited states, favoring pathways that lead to productive isomerization over those that lead to unproductive decay back to the initial state. acs.org The strategic placement of substituents allows for the rational design of azobenzene photoswitches with optimized properties, such as absorption in the visible or near-infrared range and enhanced isomerization efficiency, which are desirable for various technological and biological applications. nih.gov
Role of Molecular Conformation and Planarity in Photophysical Response
The spatial arrangement of the constituent phenyl rings and the central azo bridge in azobenzene derivatives plays a pivotal role in dictating their electronic and photophysical properties. The conformation and degree of planarity of the molecule influence the extent of π-electron delocalization, which in turn governs the energies of the frontier molecular orbitals and the nature of electronic transitions. In the case of this compound, the presence of an amino group at the ortho-position of one phenyl ring and a methyl group at the meta-position of the other introduces specific steric and electronic effects that modulate its three-dimensional structure and, consequently, its interaction with light.
The trans (E) isomer of an azobenzene is generally a nearly planar and thermodynamically stable molecule, whereas the cis (Z) isomer possesses a non-planar, angular geometry. The photoisomerization process from the trans to the cis form involves a significant conformational change, reducing the distance between the carbon atoms at the 4 and 4' positions of the aromatic rings from approximately 9.0 Å to 5.5 Å. beilstein-journals.org This structural alteration is accompanied by a change in the molecule's dipole moment; for instance, the parent azobenzene is nonpolar in its trans state but exhibits a dipole moment of 3.0 D in its cis form. beilstein-journals.org
Influence of the ortho-Amino Group on Planarity
A key structural feature of this compound is the amino (-NH₂) group located at the ortho position to the azo linkage. This substituent can significantly influence the planarity of the molecule through the formation of an intramolecular hydrogen bond. Theoretical and experimental studies on related ortho-aminoazobenzene derivatives have shown that a hydrogen bond can form between one of the hydrogen atoms of the amino group and one of the nitrogen atoms of the azo group (N-H···N). mdpi.com This interaction helps to lock the molecule into a more rigid and planar conformation, particularly in the trans isomer. mdpi.com The enhanced planarity arising from such intramolecular hydrogen bonding can lead to a more extended π-conjugation across the molecule. nih.gov This, in turn, affects the absorption spectrum, often leading to a red-shift (bathochromic shift) of the high-intensity π-π* transition band.
Conversely, this intramolecular hydrogen bond can introduce a substantial energy barrier to the trans to cis isomerization process, which often proceeds via a concerted inversion mechanism requiring the rotation of the aryl rings. capes.gov.br By enforcing a more rigid planar structure, the hydrogen bond hinders the necessary conformational changes for isomerization.
Steric Effects of the meta-Methyl Group
The methyl (-CH₃) group at the meta position of the second phenyl ring primarily exerts a steric influence on the molecule's conformation. While a meta-substituent does not directly conjugate with the azo bridge in the same way as a para-substituent, its bulk can affect the rotational freedom of the phenyl ring. mdpi.com In the cis isomer, where the phenyl rings are forced into a closer, non-planar arrangement, steric hindrance between the meta-methyl group and the other ring can become more pronounced. beilstein-journals.org
Combined Effects on Photophysical Response
The photophysical properties of azobenzene derivatives are characterized by two main absorption bands in the UV-visible spectrum: an intense band corresponding to the π-π* transition and a weaker band for the n-π* transition. mdpi.com The relative energies and intensities of these bands are sensitive to the molecular conformation.
The following table presents representative data for related azobenzene derivatives, illustrating the influence of substituents on their photophysical properties.
| Compound | Solvent | λmax (π-π) (nm) | λmax (n-π) (nm) | Reference |
| Azobenzene | Methanol | ~350 | ~444 | mdpi.com |
| meta-Methylated Azobenzene | Methanol | ~350 | ~444 | mdpi.com |
| ortho-Aminoazobenzene | Various | - | - | researchgate.net |
| Tetra-ortho-methoxy-substituted aminoazobenzene | pH 5-9 | 560 (azonium ion) | - | nih.gov |
This table is illustrative and provides data for related compounds to demonstrate general principles, as specific data for this compound is not available in the cited literature.
The data for meta-methylated azobenzene shows that a single methyl group at this position has a minimal effect on the main absorption bands compared to the parent azobenzene. mdpi.com However, the introduction of an amino group, especially at the ortho position, can lead to more significant changes due to the potential for hydrogen bonding and its stronger electronic effect. researchgate.netnih.gov In acidic conditions, the amino group can be protonated to form an azonium ion, which dramatically red-shifts the absorption maximum into the visible region, as seen with tetra-ortho-methoxy-substituted aminoazobenzene. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
DFT would be employed to determine the most stable three-dimensional structure of the molecule (geometry optimization) and to calculate its total energy. This would provide insights into the bond lengths, bond angles, and dihedral angles, particularly around the azo (-N=N-) linkage and the substitution patterns on the phenyl rings.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation.
TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis spectrum) of the molecule. This would identify the wavelengths of light the molecule absorbs, corresponding to electronic transitions, such as the n→π* and π→π* transitions characteristic of azobenzene (B91143) derivatives.
An MEP surface map would visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other chemical species.
Computational Modeling of Reaction Mechanisms
Computational modeling can elucidate the pathways of chemical reactions.
For a photoswitchable molecule like an azobenzene derivative, computational simulations would map the potential energy surfaces for the Z (cis) to E (trans) isomerization process. This would help in understanding the mechanism (e.g., rotation vs. inversion around the azo bond) and the energy barriers involved in this light-induced transformation.
Without specific published data for "2-[(Z)-(3-Methylphenyl)diazenyl]aniline," any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy based on detailed research findings.
Mechanistic Elucidation of Chemical Transformations (e.g., Hydrogenation, Cyclization)
Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, providing crucial insights into reaction mechanisms, transition states, and the feasibility of various chemical transformations. For o-aminoazobenzene derivatives, two significant transformations are hydrogenation and cyclization.
Hydrogenation: The hydrogenation of the azo group (-N=N-) is a key reaction. In related compounds like nitrobenzene (B124822), the catalytic hydrogenation to aniline (B41778) is understood to proceed through a series of intermediates. Mechanistic studies on rhodium-carbene catalysts have revealed that the process can involve nanoparticle-catalyzed pathways, where surface modifiers play a critical role in determining selectivity. scribd.com For a molecule like this compound, theoretical modeling could elucidate the stepwise addition of hydrogen across the azo bond, predict the most favorable catalytic surfaces (e.g., Pd, Pt, Rh), and determine the energy barriers for the formation of the corresponding hydrazine (B178648) derivative and its subsequent cleavage to form anilines. The presence of the amino and methyl groups would electronically and sterically influence the approach of the molecule to the catalyst surface, a factor that can be precisely modeled.
Cyclization: The ortho-amino group in 2-aminoazobenzenes presents the possibility for intramolecular cyclization reactions to form heterocyclic structures like benzotriazoles. Such transformations are often catalyzed and can be mechanistically complex. For instance, studies on the cyclization of related 3-amino-4-methylpyridines to form azaindoles show that the reaction can proceed through a [4+1] cyclization mechanism involving a key trifluoroacetylated pyridinium (B92312) salt intermediate. chemrxiv.org Density Functional Theory (DFT) calculations would be essential to map the reaction pathway for the cyclization of this compound, identifying the key intermediates and transition state structures, and rationalizing the regioselectivity and reaction conditions required.
Investigation of Tautomeric Equilibria and Stability
Azo dyes containing hydroxyl or amino groups ortho or para to the azo linkage can exist in a tautomeric equilibrium between the azo and the more stable hydrazone form. This phenomenon is critical as it dictates the color, stability, and electronic properties of the dye.
Theoretical Assessment of Relative Stabilities of Azo and Hydrazone Tautomers
The tautomerism in o-aminoazobenzenes involves the migration of a proton from the amino group to one of the azo nitrogen atoms, resulting in an equilibrium between the amino-azo form and a quinone-hydrazone form.
Azo Tautomer: this compound
Hydrazone Tautomer: 2-[(Z)-(3-Methylphenyl)hydrazinylidene]cyclohexa-3,5-dien-1-imine
Theoretical calculations, particularly using DFT methods like M06-2X and B3LYP, are highly effective in predicting the relative stabilities of these tautomers. unifr.chpressbooks.pub For related systems, such as protonated 4-aminoazobenzenes, high-level calculations (CASSCF/CASPT2) have shown that the electronic structure and charge distribution differ significantly between the two forms. nih.govresearchgate.net The hydrazone tautomer often benefits from a more delocalized quinoid structure. nih.gov The relative energy (ΔE) and Gibbs free energy (ΔG) between the tautomers can be calculated to determine the predominant form under various conditions. The stability is influenced by factors such as the electronic nature of substituents and the aromaticity of the rings involved. rsc.orgijnc.ir The electron-donating methyl group on the phenyl ring in this compound would subtly influence this equilibrium compared to the unsubstituted parent compound.
Computational Approaches to Quantify Tautomeric Ratios
Computational chemistry allows for the quantification of the tautomeric equilibrium by calculating the relative Gibbs free energies of the azo and hydrazone forms. The tautomeric ratio (K_T_) can be estimated using the Boltzmann distribution.
Table 1: Theoretical Methods for Tautomer Analysis
| Computational Method | Application | Key Findings from Related Studies |
|---|---|---|
| DFT (e.g., M06-2X, B3LYP) | Calculation of relative energies (ΔE, ΔH, ΔG) of tautomers in gas phase and solution (using solvent models like SMD or PCM). | Hydrazone forms are often stabilized in polar solvents due to favorable electrostatic interactions and resonance delocalization. researchgate.net |
| TD-DFT | Simulation of UV-Vis spectra for each tautomer. | Comparison with experimental spectra helps identify the dominant tautomer in solution. The hydrazone form typically shows a red-shifted absorption peak. researchgate.net |
| NMR Chemical Shift Calculation (GIAO) | Prediction of 1H and 15N NMR chemical shifts for each tautomer. | Provides reference data to interpret experimental NMR spectra, which can directly measure tautomer percentages. unifr.chresearchgate.net |
These computational tools, when applied to this compound, would predict how the solvent environment shifts the equilibrium. For example, studies on other azo dyes show that polar solvents tend to favor the more polar hydrazone tautomer. researchgate.net
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions are paramount in determining the solid-state structure (crystal packing) and solution-phase behavior of molecules.
Detailed Analysis of Intra- and Intermolecular Hydrogen Bonding (e.g., QTAIM, IRI)
The ortho-amino group in this compound is perfectly positioned to form an intramolecular hydrogen bond with one of the nitrogen atoms of the azo group (N-H···N). This interaction is crucial for stabilizing the planar conformation of the molecule.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize chemical bonds and interactions. researchgate.netresearchgate.net For a hydrogen bond, the presence of a bond critical point (BCP) between the hydrogen and the acceptor atom is a key indicator. researchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. researchgate.netresearchgate.net
Interaction Region Indicator (IRI) / Non-Covalent Interaction (NCI) analysis: These methods are used to visualize and characterize non-covalent interactions in 3D space. rsc.org They generate isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For the title compound, IRI analysis would visually confirm the intramolecular N-H···N hydrogen bond as a distinct, stabilizing interaction region. In the solid state, intermolecular hydrogen bonds between the amino group of one molecule and the azo nitrogen of another would also be clearly visualized, explaining the crystal packing motifs. nih.gov
Table 2: Computational Tools for Hydrogen Bond Analysis
| Analysis Method | Information Provided | Application to this compound |
|---|---|---|
| QTAIM | Characterizes interactions based on electron density topology; quantifies strength via BCP properties. nih.gov | Would confirm and quantify the strength of the intramolecular N-H···N hydrogen bond and any intermolecular hydrogen bonds in a crystal lattice. |
| IRI / NCI | Visualizes non-covalent interactions in real space, distinguishing between attractive (H-bonds, van der Waals) and repulsive (steric) forces. rsc.org | Would provide a 3D map of the intramolecular hydrogen bond and reveal intermolecular packing interactions like hydrogen bonding and π-stacking. |
| NBO Analysis | Analyzes donor-acceptor orbital interactions to quantify stabilization energy (E(2)) associated with hydrogen bonding. researchgate.net | Would calculate the stabilization energy arising from the interaction between the lone pair of the acceptor N atom and the σ* orbital of the N-H bond. |
Study of Pi-Stacking and other Weak Interactions in Crystalline and Solution States
The two aromatic rings in this compound make it susceptible to π-π stacking interactions, which are fundamental to its crystal engineering and behavior in solution. researchgate.net
In the crystalline state, molecules are likely to arrange in parallel-displaced or T-shaped stacks to maximize attractive dispersion forces while minimizing Pauli repulsion. The presence and position of the methyl group on one of the phenyl rings would influence the preferred stacking geometry. Computational studies on substituted benzenes have shown that the relative position of substituents can significantly affect the strength of these interactions. researchgate.net
In solution, π-stacking can lead to self-association or aggregation, which can be studied computationally by modeling dimers and larger clusters. Energy decomposition analysis (EDA) can be used to dissect the interaction energy into its fundamental components: electrostatics, exchange-repulsion, polarization, and dispersion. For π-stacked systems, dispersion forces are typically the dominant attractive component. The study of related aromatic systems shows that such interactions are crucial in diverse fields, from materials science to the binding of drugs to protein active sites.
Reactivity and Advanced Chemical Transformations
Oxidative Cyclization Reactions Leading to Novel Ring Systems
Oxidative cyclization represents a powerful strategy for constructing complex heterocyclic scaffolds from simpler precursors. In the context of 2-aryldiazenylanilines, this transformation can be employed to synthesize novel polycyclic aromatic systems, such as phenazines and related heterocycles. While specific studies on 2-[(Z)-(3-Methylphenyl)diazenyl]aniline are not extensively detailed in the literature, the general principles can be inferred from related aminoazobenzene structures.
The process typically involves an oxidizing agent that facilitates an intramolecular C-N or N-N bond formation. Reagents like iodobenzene (B50100) diacetate (IBD) are known to mediate such oxidative cyclizations under mild conditions, often at ambient temperature. nih.govmdpi.com The reaction pathway is believed to proceed through the formation of a reactive intermediate, where the aniline (B41778) nitrogen attacks one of the aromatic rings, leading to cyclization. mdpi.com The presence of the azo group and the ortho-amino substituent creates a favorable geometry for such intramolecular ring-closing reactions. The development of these methods using accessible oxidizing agents under mild conditions is a key area of interest, providing efficient routes to condensed heterocyclic compounds that might otherwise require multi-step syntheses. mdpi.com
Reduction Chemistry, Including Catalytic Hydrogenation of Azo Bonds
The azo group (–N=N–) is a key functional group that is readily susceptible to reduction. This transformation is synthetically valuable as it cleaves the molecule to produce two primary aromatic amines, providing a route to substituted anilines that may be difficult to access directly.
Catalytic hydrogenation is a common and efficient method for the reduction of the azo bond. This process typically involves gaseous hydrogen (H₂) or a hydrogen transfer reagent in the presence of a metal catalyst. While a variety of metals can be used, copper-based catalysts have been developed for the transfer hydrogenation of related nitroaromatics, which can be tuned to yield either anilines or azobenzenes. researchgate.net For the complete reduction of the azo bond in this compound, the reaction would yield 1,2-diaminobenzene and 3-methylaniline.
The reaction mechanism for catalytic hydrogenation generally involves the adsorption of the azo compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the nitrogen-nitrogen double bond. This process typically proceeds via a hydrazo (–NH-NH–) intermediate, which is then further reduced to the corresponding amines. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can be optimized to ensure high yields and selectivity. For instance, highly selective hydrogenation of nitrobenzene (B124822) to p-aminophenol has been achieved using precisely structured gold cluster catalysts, which highlights the importance of catalyst design in controlling reaction pathways. rsc.orgresearchgate.net
Complexation Chemistry with Metal Ions
The presence of multiple nitrogen atoms (two in the azo group and one in the amino group) makes this compound an excellent ligand for coordinating with a wide range of metal ions. The resulting metal-aryldiazenyl complexes often exhibit interesting structural, spectroscopic, and electronic properties.
This compound and related aminoazobenzene derivatives typically act as bidentate ligands. Coordination to a metal center usually occurs through the nitrogen atom of the ortho-amino group and one of the nitrogen atoms of the azo group, forming a stable five-membered chelate ring. This bidentate coordination is a common feature in complexes with transition metals like cobalt, nickel, copper, and palladium. ajgreenchem.comrepec.org
Octahedral: With a coordination number of six, metal ions like Co(II), Ni(II), and Cr(III) often form octahedral complexes. ajgreenchem.comrdd.edu.iq In a typical [M(L)₂X₂] type complex, two bidentate aryldiazenylaniline ligands would occupy four coordination sites, with two additional monodentate ligands (e.g., chloride, water) completing the octahedral sphere.
Square Planar: This geometry is frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). ajgreenchem.comnih.gov In these cases, the metal center is coordinated to two bidentate ligands, or one bidentate ligand and two monodentate ligands, all within the same plane.
Tetrahedral: While less common for this type of ligand, tetrahedral geometry can occur, particularly with metal ions like Zn(II) and Cd(II). rdd.edu.iq
The specific geometry adopted can significantly influence the electronic and magnetic properties of the complex.
The formation of metal complexes with this compound can be monitored and characterized by various spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the stretching frequency of the N-H bond of the amino group and the N=N bond of the azo group typically shift to lower wavenumbers. This shift is indicative of the donation of electron density from the nitrogen atoms to the metal center, which weakens these bonds. rdd.edu.iqscirp.org New bands may also appear at lower frequencies, corresponding to the formation of metal-nitrogen (M-N) bonds. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The spectra of the free ligand typically show intense bands in the UV region due to π→π* transitions within the aromatic system and a band in the visible region for the n→π* transition of the azo group. Upon complexation, these bands may shift (either bathochromically or hypsochromically). Furthermore, new, weaker absorption bands often appear in the visible region due to d-d electronic transitions within the metal d-orbitals. The position and number of these d-d bands are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral) of the complex. rdd.edu.iqscirp.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons near the coordination sites are expected to change significantly upon complexation. For instance, the signal for the -NH₂ protons would be affected by its involvement in bonding. researchgate.net
The table below summarizes typical spectroscopic data observed for metal complexes of analogous azo-containing ligands.
| Metal Ion | Coordination Geometry | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) (d-d transitions) | Magnetic Moment (B.M.) |
| Co(II) | Octahedral | ν(N-H): ~3250, ν(N=N): ~1380, ν(M-N): ~450 | ~520, ~680 | ~4.8 - 5.2 |
| Ni(II) | Octahedral | ν(N-H): ~3240, ν(N=N): ~1385, ν(M-N): ~460 | ~550, ~740, ~980 | ~2.9 - 3.4 |
| Cu(II) | Distorted Octahedral / Square Planar | ν(N-H): ~3260, ν(N=N): ~1390, ν(M-N): ~475 | ~600 - 700 (broad) | ~1.8 - 2.2 |
| Zn(II) | Tetrahedral / Octahedral | ν(N-H): ~3270, ν(N=N): ~1395, ν(M-N): ~440 | No d-d transitions | Diamagnetic |
Note: This table presents representative data compiled from studies on various metal complexes with similar azo-Schiff base and aminoazobenzene ligands. ajgreenchem.comrdd.edu.iqresearchgate.netnih.gov The exact values for complexes of this compound may vary.
Further Chemical Derivatization for Synthetic Methodology Development
The functional groups present in this compound make it a versatile platform for further chemical modification, opening avenues for the development of new synthetic methodologies and the creation of more complex molecules. researchgate.net
The primary aromatic amino group is a key site for derivatization. It can undergo a wide range of reactions common to anilines, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups on the nitrogen atom.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines. These resulting azo-Schiff base ligands are widely used in coordination chemistry. rdd.edu.iqnih.gov
Diazotization: The amino group can be converted into a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide array of substituents.
The aromatic rings themselves are also sites for further functionalization. The existing substituents (amino and methyl groups) direct the position of subsequent electrophilic aromatic substitution reactions, allowing for the controlled introduction of groups like nitro, halogen, or sulfonyl moieties. Such derivatizations can be used to tune the electronic properties of the molecule, which is particularly relevant for applications in dyes, indicators, and photoswitchable materials. rsc.orgrsc.org The synthesis of p-aminoazobenzene and its derivatives, for example, is a well-established process that serves as a foundation for producing a variety of functional dyes and indicators. youtube.comprepchem.com
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(Z)-(3-Methylphenyl)diazenyl]aniline, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves diazotization of 3-methylaniline followed by coupling with aniline derivatives. Key steps include:
- Diazotization: React 3-methylaniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt .
- Coupling: Add the diazonium salt to aniline in alkaline conditions (pH 8–10) to promote electrophilic substitution at the para position of the aniline ring .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the Z-isomer. Monitor purity via HPLC or TLC, and confirm structure with H NMR (aromatic protons at δ 6.8–7.5 ppm) and HRMS .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural validation employs:
- X-ray crystallography: Use SHELX or WinGX for single-crystal refinement. Key metrics: R-factor < 0.05, bond lengths (C-N≈1.28 Å, N=N≈1.23 Å) .
- Spectroscopy:
- Elemental analysis: Ensure C, H, N percentages match theoretical values (e.g., C: 70.3%, H: 5.5%, N: 17.1%) .
Advanced: How can regioselectivity challenges in synthesizing meta-substituted azo-anilines be addressed?
Methodological Answer:
Meta-substitution is influenced by steric and electronic effects:
- Directing groups: Use bulky substituents (e.g., 3-methyl in 3-methylaniline) to sterically hinder para coupling .
- DFT modeling: Calculate Fukui indices to predict reactive sites. B3LYP/6-311+G(d,p) optimizes geometry and Mulliken charges to identify electron-rich regions .
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for meta attack .
Advanced: How do solvatochromic properties of this compound inform its applications in sensing?
Methodological Answer:
Solvatochromism arises from π→π* transitions in the azo group:
- Experimental: Measure UV-vis spectra in solvents of varying polarity (e.g., chloroform, DMSO). Red shifts in polar solvents indicate increased conjugation .
- Theoretical validation: Compare experimental λₘₐₓ with TD-DFT calculations (CAM-B3LYP/cc-pVDZ) to correlate solvent dielectric constant with spectral shifts .
- Applications: Design pH or polarity-sensitive probes by functionalizing the aniline NH₂ group .
Advanced: What are the key degradation pathways under environmental conditions, and how are intermediates characterized?
Methodological Answer:
Degradation occurs via:
- Azo bond cleavage: Oxidative breakdown by hydroxyl radicals (·OH) generates intermediates like 3-methylaniline and nitro derivatives .
- Analytical methods:
- Mitigation: Study encapsulation in cyclodextrins or metal-organic frameworks to enhance stability .
Advanced: How can computational methods predict the Z/E isomerization energetics?
Methodological Answer:
- DFT calculations: Use Gaussian 16 with M06-2X/def2-TZVP to map potential energy surfaces. Z-isomer stabilization is attributed to intramolecular H-bonding (N-H⋯N) .
- Kinetic studies: Calculate activation barriers (ΔG‡) for isomerization. Solvent effects (e.g., ethanol vs. toluene) modulate ΔG‡ via dielectric screening .
- Validation: Compare computed IR/Raman spectra with experimental data to confirm dominant isomer .
Advanced: What crystallographic challenges arise in resolving this compound, and how are they mitigated?
Methodological Answer:
- Crystal growth: Slow evaporation from DCM/hexane (1:3) yields diffraction-quality crystals. Avoid solvents with high vapor pressure .
- Disorder handling: Use SHELXL’s PART instruction to model disordered methyl or azo groups .
- Twinned data: Apply HKLF 5 in SHELXL for twin refinement, ensuring R₁ < 0.05 .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Dynamic effects: Variable-temperature NMR (VT-NMR) identifies rotational barriers in the azo group. Forbidden peaks at 25°C may resolve at −40°C .
- Impurity analysis: Use DOSY NMR to distinguish between isomers or byproducts .
- Cross-validation: Compare XRD bond angles with DFT-optimized geometries to confirm conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
